molecular formula C10H19NOS B13197082 [1-(Aminomethyl)cyclopropyl](2-methylthiolan-2-yl)methanol

[1-(Aminomethyl)cyclopropyl](2-methylthiolan-2-yl)methanol

Cat. No.: B13197082
M. Wt: 201.33 g/mol
InChI Key: PIWOIVVZVSXZDF-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C₁₀H₁₉NOS and a molecular weight of 201.33 g/mol . This compound is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a thiolan-2-yl group attached to a methanol moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reaction of cyclopropylamine with 2-methylthiolan-2-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or chromatography, are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(Aminomethyl)cyclopropylmethanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry:

In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology:

The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine:

In medicine, it is explored for its potential therapeutic properties. Studies focus on its efficacy and safety in treating certain medical conditions.

Industry:

In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique structure makes it valuable for creating specialized compounds with desired properties.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 1-(Aminomethyl)cyclopropylethanol
  • 1-(Aminomethyl)cyclopropylpropanol
  • 1-(Aminomethyl)cyclopropylbutanol

Comparison:

Compared to its analogs, 1-(Aminomethyl)cyclopropylmethanol exhibits unique properties due to the presence of the methanol moiety. This structural difference influences its reactivity, solubility, and interaction with biological targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(2-methylthiolan-2-yl)methanol

InChI

InChI=1S/C10H19NOS/c1-9(3-2-6-13-9)8(12)10(7-11)4-5-10/h8,12H,2-7,11H2,1H3

InChI Key

PIWOIVVZVSXZDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCS1)C(C2(CC2)CN)O

Origin of Product

United States

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